(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione
Description
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(1S,7R)-4-(1-bicyclo[1.1.1]pentanyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C14H17NO2/c16-12-10-8-1-2-9(3-8)11(10)13(17)15(12)14-4-7(5-14)6-14/h7-11H,1-6H2/t7?,8-,9+,10?,11?,14? |
InChI Key |
BJVKUZCHXNUSCL-QQPOESBCSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C3C2C(=O)N(C3=O)C45CC(C4)C5 |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C45CC(C4)C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction.
Construction of the azatricyclic framework: This involves a series of cyclization reactions, often catalyzed by transition metals.
Final assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high strength or specific reactivity.
Mechanism of Action
The mechanism of action of (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The azatricyclo[5.2.1.0²,⁶]decane-3,5-dione core is a versatile scaffold modified for diverse applications. Key analogs include:
Key Structural Insights :
- The bicyclo[1.1.1]pentane group in the target compound introduces significant steric hindrance and lipophilicity, which may improve blood-brain barrier penetration compared to hydroxyl or oxa derivatives .
- Polar substituents (e.g., -OH, oxa) reduce solubility in nonpolar solvents but enhance hydrogen-bonding interactions in biological systems .
Bioactivity and Pharmacological Profiles
- Insecticidal Potential: Plant-derived azatricyclo analogs (e.g., C. gigantea extracts) demonstrate insecticidal effects, though the target compound’s activity remains unstudied .
Physicochemical Properties
Biological Activity
Chemical Structure and Properties
The compound is a bicyclic structure that incorporates a bicyclo[1.1.1]pentane moiety and an azatricyclo framework. This unique configuration may contribute to its biological activity through interactions with various biological targets.
Biological Activity
Potential Biological Activities:
- Antimicrobial Activity: Compounds with similar bicyclic structures have shown promise in antimicrobial assays, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Anticancer Properties: The structural features of bicyclic compounds often allow them to interact with DNA or RNA, leading to inhibition of cancer cell proliferation.
- Neuroactive Effects: Some bicyclic amines have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Research Findings
While specific studies on the biological activity of the compound are scarce, related compounds have been evaluated in various contexts:
Table 1: Summary of Biological Activities of Related Compounds
Case Studies
Research has highlighted several case studies involving structurally similar compounds:
- Antimicrobial Efficacy : A study on bicyclic derivatives demonstrated significant activity against Gram-positive bacteria, indicating potential for development as new antibiotics.
- Cancer Cell Line Studies : Compounds with similar azatricyclo structures were tested against various cancer cell lines, showing IC50 values in the low micromolar range, suggesting potent anticancer effects.
- Neuropharmacology : Investigations into bicyclic amines revealed interactions with serotonin receptors, leading to behavioral changes in animal models.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0²,⁶]decane-3,5-dione?
- Methodological Answer : Synthesis typically involves multi-step strategies, including [2+2] photocycloaddition for bicyclo[1.1.1]pentane integration and subsequent ring-closing reactions. For example, describes the use of diazabicyclo precursors and thermal/photoactivation for strained bicyclo systems. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, as seen in similar azatricyclo syntheses .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. and demonstrate the use of single-crystal X-ray diffraction (SCXRD) to resolve complex bicyclo/azatricyclo frameworks. Complementary techniques include NMR (e.g., NOESY for spatial proximity analysis) and computational modeling (DFT-based optical rotation calculations) .
Q. What spectroscopic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR (e.g., δ ~170–180 ppm for diketone carbonyls, bicyclo proton splitting patterns).
- IR : Stretching vibrations for carbonyl groups (C=O at ~1750 cm) and strained C-C bonds (bicyclo[1.1.1]pentane).
- MS : High-resolution mass spectrometry (HRMS) to confirm molecular formula. and provide analogous spectral workflows for bicyclo-azacyclic systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodological Answer : Discrepancies (e.g., unexpected shifts) may arise from dynamic effects like ring strain or conformational flexibility. Strategies include:
- Variable-temperature NMR to probe exchange processes.
- DFT simulations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.
- Cross-validation with SCXRD ( ) or alternative derivatization (e.g., forming crystalline salts) .
Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Targeted modifications : Substituent introduction at the 4-azatricyclo nitrogen or bicyclo[1.1.1]pentane bridge to modulate lipophilicity (logP) and H-bonding capacity. highlights SAR studies for similar azabicyclo compounds in drug discovery.
- Computational docking : Molecular dynamics simulations to predict binding affinities (e.g., with enzymes or receptors). Tools like AutoDock Vina can model interactions using crystallographic data from .
Q. How does the compound’s strained bicyclo[1.1.1]pentane moiety influence its reactivity?
- Methodological Answer : The bicyclo[1.1.1]pentane group imposes significant ring strain (~30 kcal/mol), enhancing susceptibility to ring-opening reactions. Experimental approaches:
- Kinetic studies : Monitor reactivity under thermal or photolytic conditions ( ).
- Electron-deficient dienophiles : Test Diels-Alder reactivity (e.g., with tetrazines) to quantify strain release. and discuss analogous bicyclo systems in click chemistry .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Methodological Answer :
- Intermediate purification : Use flash chromatography or crystallization (e.g., hexane/EtOAc gradients).
- Catalytic optimization : Screen transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for asymmetric steps. details yield optimization for structurally related diketones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
